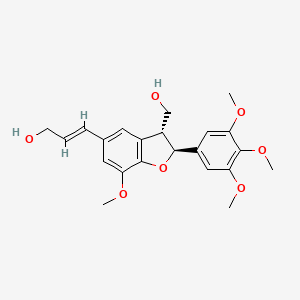
3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is a complex organic compound that features a combination of functional groups, including a tert-butyldimethylsilyl (TBS) ether and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the TBS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
Attachment of the Boronate Ester: The boronate ester group is introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can target the azetidine ring or other functional groups, depending on the reagents used.
Substitution: The TBS group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions such as hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced azetidine derivatives.
Substitution: Deprotected hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
The compound’s boronate ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active agents.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine depends on its specific application. In enzyme inhibition, for example, the boronate ester group can form reversible covalent bonds with active site residues, thereby blocking enzyme activity. The TBS group can protect sensitive hydroxyl groups during chemical reactions, allowing for selective functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-1-(4-bromobenzyl)azetidine: Similar structure but with a bromine atom instead of the boronate ester.
3-((tert-Butyldimethylsilyl)oxy)-1-(4-methylbenzyl)azetidine: Similar structure but with a methyl group instead of the boronate ester.
Uniqueness
The presence of both the TBS group and the boronate ester in 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine makes it uniquely versatile for a wide range of chemical reactions and applications. The TBS group provides protection for hydroxyl groups, while the boronate ester allows for further functionalization through Suzuki-Miyaura coupling and other reactions.
This compound’s unique combination of functional groups and reactivity makes it a valuable tool in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C22H38BNO3Si |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidin-3-yl]oxysilane |
InChI |
InChI=1S/C22H38BNO3Si/c1-20(2,3)28(8,9)25-19-15-24(16-19)14-17-10-12-18(13-11-17)23-26-21(4,5)22(6,7)27-23/h10-13,19H,14-16H2,1-9H3 |
Clé InChI |
SXDDNIBVLRAEAK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


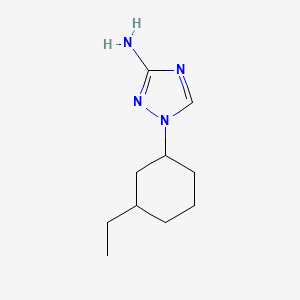
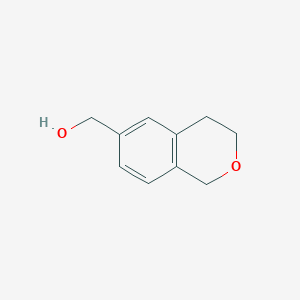
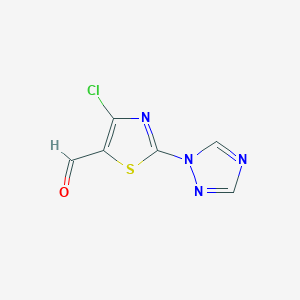

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
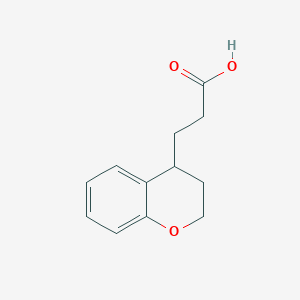
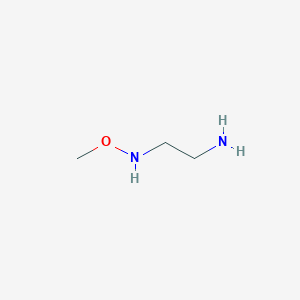
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

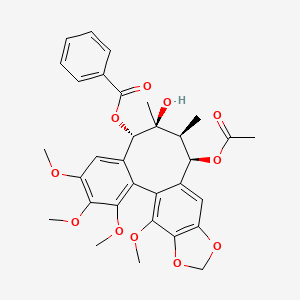
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
